{[(2-Chlorophenyl)methyl]amino}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2-Chlorophenyl)methyl]amino}acetonitrile is an organic compound with the molecular formula C9H9ClN2 It is a derivative of acetonitrile, where the hydrogen atom is replaced by a 2-chlorophenylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chlorophenyl)methyl]amino}acetonitrile typically involves the reaction of 2-chlorobenzylamine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the large-scale production of this compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
{[(2-Chlorophenyl)methyl]amino}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl nitriles, while reduction can produce chlorobenzylamines .
Wissenschaftliche Forschungsanwendungen
{[(2-Chlorophenyl)methyl]amino}acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[(2-Chlorophenyl)methyl]amino}acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(2-Bromophenyl)methyl]amino}acetonitrile
- 2-{[(2-Fluorophenyl)methyl]amino}acetonitrile
- 2-{[(2-Iodophenyl)methyl]amino}acetonitrile
Uniqueness
{[(2-Chlorophenyl)methyl]amino}acetonitrile is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity and specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
63086-17-9 |
---|---|
Molekularformel |
C9H9ClN2 |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methylamino]acetonitrile |
InChI |
InChI=1S/C9H9ClN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,6-7H2 |
InChI-Schlüssel |
WUVYAVDQXOKXHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.